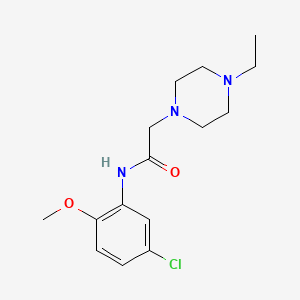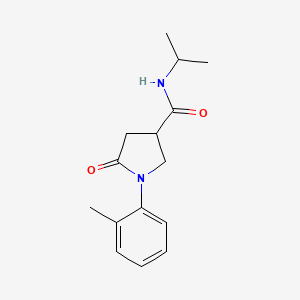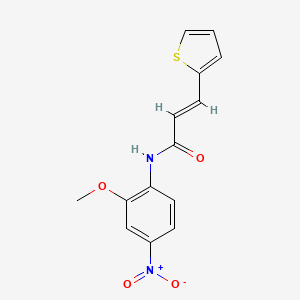
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as CEM-102, is a novel antibiotic that belongs to the class of pleuromutilins. It was first discovered in 2005 and has been found to be effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. It specifically targets the peptidyl transferase center, which is responsible for the formation of peptide bonds between amino acids during protein synthesis. This inhibition leads to the interruption of bacterial protein synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a good safety profile in preclinical studies. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. This compound has also been shown to have a low potential for drug-drug interactions, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide has several advantages for lab experiments. It has a broad spectrum of activity against Gram-positive bacteria, making it useful for studying a range of pathogens. It also has a low propensity for inducing resistance, making it a useful tool for studying antibiotic resistance. However, this compound has limitations in terms of its activity against Gram-negative bacteria, which limits its usefulness for studying these pathogens.
Orientations Futures
There are several future directions for N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide research. One area of interest is the development of combination therapies that include this compound. Another area of interest is the investigation of this compound for the treatment of tuberculosis and other mycobacterial infections. Additionally, there is interest in using this compound for the treatment of skin and soft tissue infections, as well as bone and joint infections. Finally, there is interest in further investigating the mechanism of action of this compound and its potential for inducing antibiotic resistance.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide is synthesized through a multistep process that involves the reaction of 5-chloro-2-methoxyphenylamine with ethyl 2-bromoacetate to form N-(5-chloro-2-methoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with piperazine to form this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been extensively studied for its antibacterial activity against a range of Gram-positive bacteria. It has been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and other clinically relevant pathogens. This compound has also shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, this compound has been shown to have a low propensity for inducing resistance, making it a promising candidate for the treatment of drug-resistant infections.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c1-3-18-6-8-19(9-7-18)11-15(20)17-13-10-12(16)4-5-14(13)21-2/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMWNGWZCIFEIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5358224.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5358225.png)
![N-[2-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzyl]propanamide](/img/structure/B5358228.png)
![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5358238.png)


![ethyl 2-[(3-chlorobenzoyl)amino]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3,3-trifluoroalaninate](/img/structure/B5358257.png)
![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5358265.png)
![2-{2-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]vinyl}-8-quinolinol](/img/structure/B5358273.png)

![N-benzyl-4,7,7-trimethyl-3-oxo-N-pyridin-2-yl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5358299.png)
![N-bicyclo[2.2.1]hept-2-yl-3-fluorobenzamide](/img/structure/B5358306.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5358312.png)
